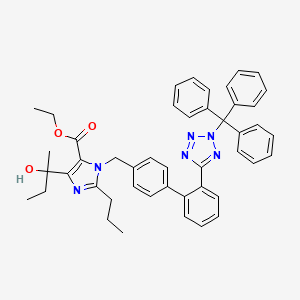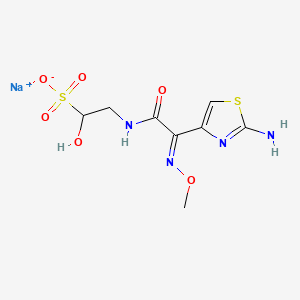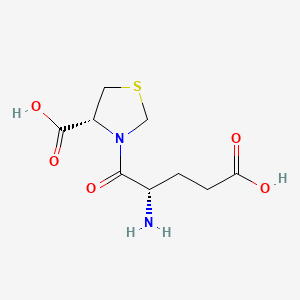
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid typically involves the reaction of a pyrrolidine derivative with a propyl group and a ureido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
科学的研究の応用
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group and pyrrolidine ring can interact with hydrophobic regions of proteins, affecting their activity .
類似化合物との比較
Similar Compounds
2-(1-Propyl-5-aminopyrrolidin-2-yl)acetic Acid: Similar structure but with an amino group instead of a ureido group.
2-(1-Propyl-5-hydroxypyrrolidin-2-yl)acetic Acid: Similar structure but with a hydroxyl group instead of a ureido group.
Uniqueness
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid is unique due to the presence of the ureido group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H19N3O3 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-[5-(carbamoylamino)-1-propylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19N3O3/c1-2-5-13-7(6-9(14)15)3-4-8(13)12-10(11)16/h7-8H,2-6H2,1H3,(H,14,15)(H3,11,12,16) |
InChIキー |
QETUOKMLBVTOJA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(CCC1NC(=O)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


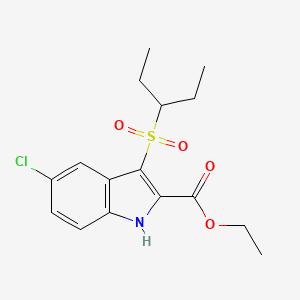
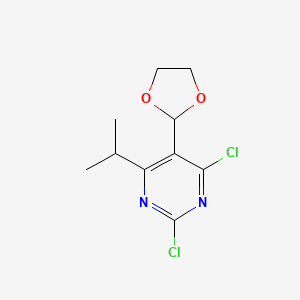
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
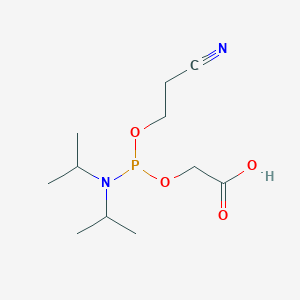
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
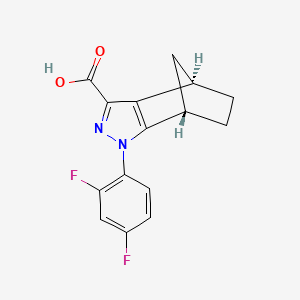
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
